molecular formula C10H8O2S B6254560 3-methyl-1-benzothiophene-7-carboxylic acid CAS No. 1378848-38-4

3-methyl-1-benzothiophene-7-carboxylic acid

Cat. No. B6254560
CAS RN: 1378848-38-4
M. Wt: 192.2
InChI Key:
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Description

3-methyl-1-benzothiophene-7-carboxylic acid, also known as MBTCA, is an important organic compound that belongs to the class of heterocyclic organic compounds. It is a white or near-white crystalline powder . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Synthesis Analysis

The synthesis of thiophene derivatives, including 3-methyl-1-benzothiophene-7-carboxylic acid, has been a topic of interest in recent years . A one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides has been reported . Another method involves the condensation of arylacetic acid esters with methyl esters of dithiocarboxylic acids .


Molecular Structure Analysis

The molecular formula of 3-methyl-1-benzothiophene-7-carboxylic acid is C10H8O2S. Its molecular weight is 192.23 . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Thiophene-based analogs, including 3-methyl-1-benzothiophene-7-carboxylic acid, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Physical And Chemical Properties Analysis

3-methyl-1-benzothiophene-7-carboxylic acid has a refractive index of 1.6240 . Its boiling point is between 72-74 °C/2 mmHg , and it has a density of 1.106 g/mL at 25 °C .

Safety and Hazards

The safety data for 3-methyl-1-benzothiophene-7-carboxylic acid suggests that it may cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, and to seek medical attention if irritation occurs .

Future Directions

Recent studies have focused on novel and modified methods for the synthesis of 1-benzothiophene-3-carboxylic acid derivatives, including both the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene . These methods could potentially be adapted for the synthesis of other polyaromatic systems with biological activity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-1-benzothiophene-7-carboxylic acid involves the introduction of a carboxylic acid group onto a benzothiophene ring. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-methylthiophene", "Bromine", "Sodium hydroxide", "Sodium hydride", "Carbon dioxide", "Diethyl ether", "Ethanol", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Hydrochloric acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "1. Bromination of 2-methylthiophene using bromine in the presence of sodium hydroxide to yield 2-bromo-3-methylthiophene.", "2. Treatment of 2-bromo-3-methylthiophene with sodium hydride in diethyl ether to yield 3-methylthiophene.", "3. Oxidation of 3-methylthiophene with carbon dioxide in the presence of a palladium catalyst to yield 3-methylbenzothiophene.", "4. Reduction of 3-methylbenzothiophene with sodium borohydride in ethanol to yield 3-methylbenzothiophene-7-carboxaldehyde.", "5. Oxidation of 3-methylbenzothiophene-7-carboxaldehyde with acetic acid and sodium acetate to yield 3-methyl-1-benzothiophene-7-carboxylic acid.", "6. Purification of the product by recrystallization from a suitable solvent, followed by drying and characterization using spectroscopic techniques." ] }

CAS RN

1378848-38-4

Product Name

3-methyl-1-benzothiophene-7-carboxylic acid

Molecular Formula

C10H8O2S

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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